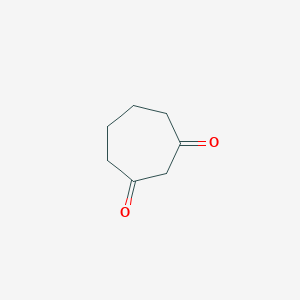







|
REACTION_CXSMILES
|
Cl[C:2]1(Cl)[CH2:5][C:4](=[O:6])[CH2:3]1.CC(O)=O.O.[CH:13]([OH:16])([CH3:15])[CH3:14].O>[Zn]>[C:4]1(=[O:6])[CH2:3][CH2:2][CH2:5][CH2:15][C:13](=[O:16])[CH2:14]1 |f:3.4|
|


|
Name
|
Dichlorocyclobutanone
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(CC(C1)=O)Cl
|
|
Name
|
|
|
Quantity
|
520 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O.O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added initially
|
|
Type
|
WAIT
|
|
Details
|
followed by a 10 min
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
20 ml were then added
|
|
Type
|
WAIT
|
|
Details
|
followed by another 10 min
|
|
Duration
|
10 min
|
|
Type
|
ADDITION
|
|
Details
|
the remaining acid solution was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
the entire addition
|
|
Type
|
WAIT
|
|
Details
|
takes 1.5-2 h
|
|
Duration
|
1.75 (± 0.25) h
|
|
Type
|
WAIT
|
|
Details
|
After 16 h
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was transferred to a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
decanting away from most of the zinc (several small isopropanol rinses were used)
|
|
Type
|
EXTRACTION
|
|
Details
|
The isopropanol-AcOH-water mixture was then extracted with 5 portions of toluene (250 mL each), which
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC(CCCC1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |